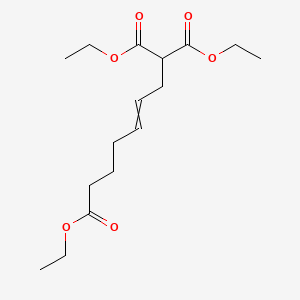

Triethyl hept-3-ene-1,1,7-tricarboxylate

Description

Properties

CAS No. |

55502-78-8 |

|---|---|

Molecular Formula |

C16H26O6 |

Molecular Weight |

314.37 g/mol |

IUPAC Name |

triethyl hept-3-ene-1,1,7-tricarboxylate |

InChI |

InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7,9,13H,4-6,8,10-12H2,1-3H3 |

InChI Key |

XJBWDQVECYECPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC=CCC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between triethyl hept-3-ene-1,1,7-tricarboxylate and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing triethyl hept-3-ene-1,1,7-tricarboxylate with high purity?

- Methodological Answer : The compound can be synthesized via esterification of hept-3-ene-1,1,7-tricarboxylic acid with ethanol under acidic catalysis. Key parameters include controlled temperature (70–90°C), anhydrous conditions, and stoichiometric excess of ethanol to drive esterification. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted acid or diethyl ester by-products. NMR (¹H/¹³C) and GC-MS should confirm structure and purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- ¹H NMR : Identify vinyl protons (δ 5.2–5.8 ppm, doublet for trans-configuration) and ester carbonyls (δ 4.1–4.3 ppm, quartet for ethoxy groups).

- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and olefinic carbons (δ 120–130 ppm).

- IR Spectroscopy : Detect C=O stretches (~1740 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹).

- GC-MS : Quantify purity and identify fragmentation patterns (e.g., m/z peaks corresponding to ethyl groups or decarboxylation fragments) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability testing under inert atmospheres (N₂ or Ar) at 4°C in amber glass vials minimizes hydrolysis and photodegradation. Accelerated degradation studies (e.g., 40°C/75% relative humidity) coupled with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can assess ester bond hydrolysis rates. Comparative data with analogous triethyl esters (e.g., triethyl orthoacetate) suggest susceptibility to acidic or SO₂-rich environments, necessitating pH-neutral storage .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers (e.g., hept-3-ene vs. hept-4-ene) in this compound class?

- Methodological Answer : Utilize NOESY NMR to probe spatial proximity between the double bond and adjacent ester groups. For hept-3-ene derivatives, cross-peaks between the vinyl protons and the C1/C7 ethoxy groups will be absent, unlike in hept-4-ene isomers. Alternatively, ozonolysis followed by GC-MS analysis of fragmentation products (e.g., aldehydes/ketones) provides positional confirmation of the double bond .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or addition reactions?

- Methodological Answer : The electron-withdrawing ester groups activate the α,β-unsaturated system for Michael additions. Kinetic studies (e.g., using thiourea nucleophiles) reveal rate dependence on solvent polarity and steric hindrance. Computational modeling (DFT) can predict regioselectivity, with the C3 position (adjacent to the double bond) being more electrophilic. Comparative studies with saturated analogs (e.g., triethyl heptane-1,1,7-tricarboxylate) highlight the role of conjugation in stabilizing transition states .

Q. How do impurities or by-products form during synthesis, and what strategies mitigate their presence?

- Methodological Answer : Common impurities include:

- Diethyl esters : Due to incomplete esterification; minimized via excess ethanol and prolonged reaction times.

- Isomerization products : Double bond migration under acidic conditions; mitigated by neutral pH and low-temperature synthesis.

- Oxidation by-products : From peroxide formation in unsaturated systems; prevented by antioxidant additives (e.g., BHT).

Quantification via HPLC with diode-array detection (DAD) at 210 nm ensures robust impurity profiling .

Q. What experimental approaches resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?

- Methodological Answer : Systematic reproducibility studies should control for variables like trace moisture, catalyst lot variability, and oxygen presence. For example, discrepancies in hydrolysis rates may arise from undetected acidic impurities in solvents. Use of deuterated solvents in NMR or in situ FTIR monitoring during reactions can clarify intermediate formation and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.